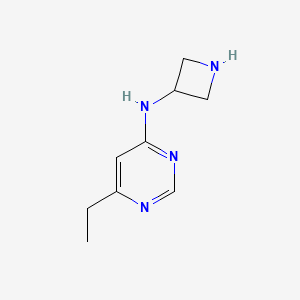

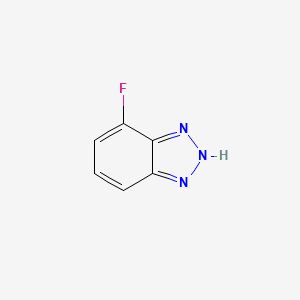

1H-Benzotriazole, 7-fluoro-

Vue d'ensemble

Description

1H-Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . It is a white-to-light tan solid and has a variety of uses, for instance, as a corrosion inhibitor for copper .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

1H-Benzotriazole’s five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant . The 2D chemical structure image of 1H-Benzotriazole, 7-fluoro- is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, but it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

1H-Benzotriazole is a white solid with a melting point of 100 °C, a boiling point of 350 °C, a density of 1.36 g/mL, and is soluble in water . Its UV (EtOH), λnm (ε): 259 (3.75), 275 (3.71) .Applications De Recherche Scientifique

Regioselective Fluorination and Its Applications

A study by Mirallai et al. (2019) introduced the first synthesis of fluorinated derivatives of 7-oxo-1,2,4-benzotriazines, showing regioselective fluorination at the enamine-activated position. This synthesis technique could pave the way for the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals. The fluorination reaction, significantly enhanced under microwave irradiation, demonstrates a method for altering chemical structures to achieve desired properties such as increased reactivity or specificity (Mirallai, Koutentis, & Aldabbagh, 2019).

Environmental Fate and Transformation

Research by Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. The study identified several transformation products, providing insights into the environmental fate of these compounds. Understanding how benzotriazoles degrade can inform water treatment strategies and help assess their environmental impact. The biodegradation study highlighted the partial persistence of these compounds in conventional wastewater treatment processes (Huntscha et al., 2014).

Phototransformation Mechanisms

Wu et al. (2021) characterized the phototransformation mechanisms of 1H-benzotriazole using compound-specific isotope analysis. The study revealed two alternative pathways for direct and indirect photolysis, contributing to our understanding of how these compounds can be degraded in aquatic environments. Such insights are crucial for assessing the persistence and breakdown of benzotriazoles under environmental conditions, potentially guiding the development of more eco-friendly chemicals (Wu et al., 2021).

Antimicrobial Activity

A study by Panda et al. (2016) synthesized fluoroquinolone-pyrazine conjugates with amino acid linkers, demonstrating antimicrobial properties. This research suggests potential applications of benzotriazole derivatives in developing new antibacterial agents, highlighting the versatility of benzotriazoles in medicinal chemistry (Panda et al., 2016).

Environmental Monitoring and Treatment

Studies on the environmental monitoring and treatment of benzotriazoles and their derivatives, such as the photodegradation of these compounds in water and the development of methods for their detection in environmental samples, underline the importance of understanding and managing the presence of these chemicals in the environment. Techniques such as photocatalytic degradation and voltammetric sensing offer tools for addressing the environmental challenges posed by benzotriazoles, aiming to reduce their impact on ecosystems and human health (Minella et al., 2020; Muschietti et al., 2020).

Mécanisme D'action

Target of Action

1H-Benzotriazole, 7-fluoro-, also known as 4-fluoro-1H-benzo[d][1,2,3]triazole, is a derivative of benzotriazole, a class of compounds known for their diverse biological properties . Benzotriazole derivatives have been found to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are known to interact with enzymes and receptors in biological systems . .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These non-covalent interactions contribute to their broad spectrum of biological properties .

Biochemical Pathways

Benzotriazole derivatives have been found to undergo degradation under uv/h2o2 and uv/tio2 conditions, leading to the formation of various organic products . The degradation process involves radical oxidation, which is the dominant reaction mechanism .

Result of Action

The degradation of benzotriazole derivatives has been found to result in the formation of various organic products . These products include preliminary hydroxylated products and further open-loop products .

Action Environment

Benzotriazoles are emerging contaminants widespread in environmental waters . They are robust against conventional biological wastewater treatment, making it desirable to develop cost-effective and safe treatment methods for their removal . The degradation of benzotriazole derivatives is affected by environmental factors such as pH value, natural organic matter, and anions .

Safety and Hazards

1H-Benzotriazole is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . Heating may cause an explosion . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Orientations Futures

Benzotriazoles are emerging contaminants widespread in environmental waters . As they are robust against conventional biological wastewater treatment, it is desirable to develop cost-effective and safe treatment methods for benzotriazole removal . The current study attempted to investigate the degradation of water dissolved 1H-benzotriazole (1H-BTA) with UV/H2O2 and UV/TiO2 .

Propriétés

IUPAC Name |

4-fluoro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDDXGSQUCGTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878864 | |

| Record name | 4-FLUOROBENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole, 7-fluoro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

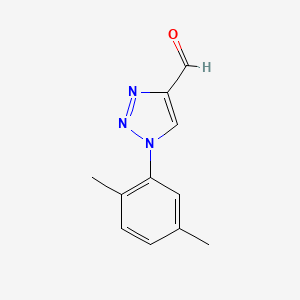

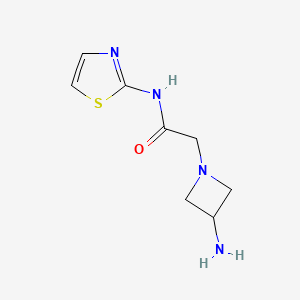

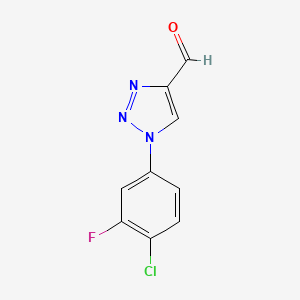

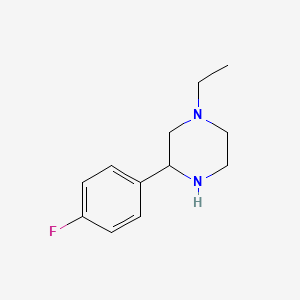

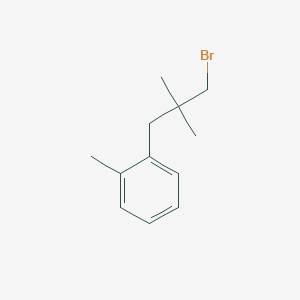

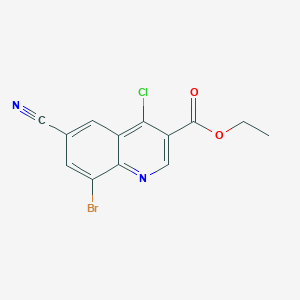

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)

![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)

![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)

![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)